1,2-Thiazol-4-amine;hydrobromide
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Overview
Description
1,2-Thiazol-4-amine;hydrobromide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazol-4-amine;hydrobromide typically involves the reaction of 2-aminothiazole with hydrobromic acid. The process can be carried out under various conditions, but a common method involves dissolving 2-aminothiazole in an appropriate solvent, such as ethanol, and then adding hydrobromic acid to the solution. The reaction mixture is then heated to facilitate the formation of the hydrobromide salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method can improve yield and reduce production time compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1,2-Thiazol-4-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted thiazole derivatives .
Scientific Research Applications
1,2-Thiazol-4-amine;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 1,2-Thiazol-4-amine;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1,2-Thiazol-4-amine;hydrobromide can be compared with other thiazole derivatives such as:
2-Aminothiazole: Similar in structure but lacks the hydrobromide component.
4-Methylthiazole: Contains a methyl group instead of an amino group.
Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an amino group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C3H5BrN2S |
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Molecular Weight |
181.06 g/mol |
IUPAC Name |
1,2-thiazol-4-amine;hydrobromide |
InChI |
InChI=1S/C3H4N2S.BrH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H |
InChI Key |
RALQQODGXVPEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NS1)N.Br |
Origin of Product |
United States |
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